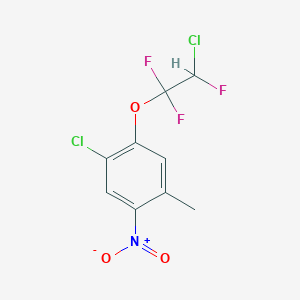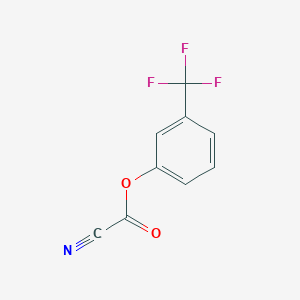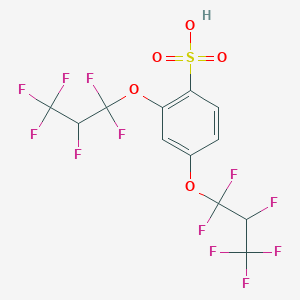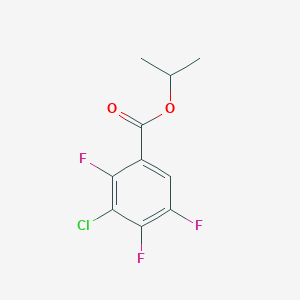
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene, also known as CNTCTT, is an organic compound with a wide range of applications in organic chemistry. It is used in the synthesis of various compounds, and its mechanism of action has been studied in the context of scientific research.
Scientific Research Applications
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of various heterocycles, including pyridines, pyrimidines, and quinolines. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been used in the synthesis of various polymers, such as polyurethanes, polyamides, and polyesters.
Mechanism of Action
The mechanism of action of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is based on the formation of a nitro-chloro-trifluoroethoxy moiety. The reaction proceeds by the addition of the nitro group of the 2-nitro-5-chlorotoluene to the 2-chloro-1,1,2-trifluoroethanol, followed by the elimination of the nitro group to form the nitro-chloro-trifluoroethoxy moiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene have not been extensively studied. However, it has been suggested that 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene may have some anti-inflammatory and anti-bacterial properties. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene has been shown to inhibit the growth of certain cancer cell lines in vitro.
Advantages and Limitations for Lab Experiments
The main advantage of 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is its low cost and easy availability. It is also relatively easy to synthesize and can be used in a variety of laboratory experiments. However, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is a highly reactive compound and should be handled with care. In addition, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene should not be used in experiments involving living organisms, as it may have toxic effects.
Future Directions
The potential future directions for 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene include further studies on its mechanism of action and its biochemical and physiological effects. In addition, further research could be conducted on its use in the synthesis of various heterocycles, polymers, and pharmaceuticals. Furthermore, 4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene could be studied for its potential applications in the development of new drugs and agrochemicals.
Synthesis Methods
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene is synthesized by a reaction between 2-nitro-5-chlorotoluene and 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is usually conducted in an inert atmosphere, such as nitrogen, and the temperature is maintained at 0°C. The reaction is usually completed within 1 hour and the product is isolated by column chromatography.
properties
IUPAC Name |
1-chloro-2-(2-chloro-1,1,2-trifluoroethoxy)-4-methyl-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F3NO3/c1-4-2-7(18-9(13,14)8(11)12)5(10)3-6(4)15(16)17/h2-3,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYAVWTVNKDUGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitro-5-(2-chloro-1,1,2-trifluoroethoxy)toluene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1,2-Bis[[(4-methoxybenzyl)oxy]phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6312813.png)



![4-[2,2-Dimethyl-4,4-bis(trifluoromethyl)cyclobutyl]morpholine](/img/structure/B6312848.png)

